molecular formula C10H19NO3 B046825 N-Boc-L-prolinol CAS No. 69610-40-8

N-Boc-L-prolinol

Cat. No. B046825
CAS RN: 69610-40-8
M. Wt: 201.26 g/mol
InChI Key: BFFLLBPMZCIGRM-QMMMGPOBSA-N
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Description

N-Boc-L-prolinol, also known as (S)-1-Boc-2-pyrrolidinemethanol, is a chemical compound with the empirical formula C10H19NO3 . It is used as an intermediate in organic synthesis . It is also used to prepare daclatasvir, which inhibits the hepatitis C virus (HCV) non-structural 5A (NS5A) protein .


Synthesis Analysis

N-Boc-L-prolinol is a building block for novel nicotinic acetylcholine receptor ligands with cognition-enhancing properties . It is used in the synthesis of chiral β-amino sulfides and β-amino thiols . It is also used to synthesize anticoagulants .


Molecular Structure Analysis

The molecular weight of N-Boc-L-prolinol is 201.26 . The InChI string representation of its structure is 1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 .


Chemical Reactions Analysis

N-Boc-L-prolinol is suitable for Boc solid-phase peptide synthesis . It is a key building block for norsecurinine-type alkaloids and isaindigotidione carboskeleton .


Physical And Chemical Properties Analysis

N-Boc-L-prolinol is a solid substance . It has an optical activity of [α]21/D −48°, c = 1.3 in chloroform . Its melting point is 62-64 °C (lit.) .

Scientific Research Applications

Synthesis of Norsecurinine-Type Alkaloids

N-Boc-L-prolinol: is a key building block in the synthesis of norsecurinine-type alkaloids . These alkaloids are of interest due to their diverse range of biological activities, which include antimalarial, anticancer, and antiviral properties. The use of N-Boc-L-prolinol allows for the introduction of chirality into the synthetic pathway, which is crucial for the biological activity of these compounds.

Isaindigotidione Carboskeleton Construction

The molecule serves as a precursor in the construction of the isaindigotidione carboskeleton . This structure is a part of certain natural products that have shown promising biological activities, including enzyme inhibition and interaction with DNA.

Development of Nicotinic Acetylcholine Receptor Ligands

N-Boc-L-prolinol is used as a building block for novel nicotinic acetylcholine receptor ligands with cognition-enhancing properties . These ligands can potentially treat neurodegenerative diseases by improving cognitive functions.

Creation of Chiral β-Amino Sulfides and β-Amino Thiols

The compound is utilized in the synthesis of chiral β-amino sulfides and β-amino thiols . These chiral compounds are important in pharmaceuticals as they can significantly affect the efficacy and safety of drugs.

Synthesis of Anticoagulants

N-Boc-L-prolinol is also used in the synthesis of anticoagulants . Anticoagulants are medications that help prevent blood clots, and they play a critical role in the treatment of various cardiovascular diseases.

Intermediate for Organic Synthesis

It acts as an intermediate in organic synthesis, particularly in the preparation of daclatasvir . Daclatasvir is a medication that inhibits the hepatitis C virus non-structural 5A protein and is used in the treatment of hepatitis C virus (HCV).

Safety and Hazards

N-Boc-L-prolinol may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Mechanism of Action

Target of Action

N-Boc-L-prolinol is primarily used as a building block in the synthesis of various compounds. It has been used in the synthesis of novel nicotinic acetylcholine receptor ligands . These receptors play a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter .

Mode of Action

It is known to interact with its targets (such as the nicotinic acetylcholine receptors) to produce cognition-enhancing properties . This interaction likely involves the formation of covalent bonds, leading to changes in the structure and function of the target molecules .

Biochemical Pathways

N-Boc-L-prolinol is involved in the synthesis of chiral β-amino sulfides and β-amino thiols . These compounds are important in various biochemical pathways, including those involved in the synthesis of proteins and other biomolecules .

Pharmacokinetics

Like other similar compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The result of N-Boc-L-prolinol’s action is the synthesis of novel compounds with potential therapeutic effects. For example, it has been used to synthesize anticoagulants . These compounds prevent blood clotting, thereby reducing the risk of heart attacks and strokes .

Action Environment

The action, efficacy, and stability of N-Boc-L-prolinol can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For example, its stability may be affected by exposure to light, heat, or certain chemical reactions .

properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFLLBPMZCIGRM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349181
Record name N-Boc-L-prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-L-prolinol

CAS RN

69610-40-8
Record name N-Boc-L-prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-(Hydroxymethyl)pyrrolidine, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 21.6 g. (0.10 mol.) of N-t-butoxycarbonyl-DL-proline in 100 ml. of dry tetrahydrofuran at room temperature is added 50 ml. of a 1 molar diborane solution in tetrahydrofuran at such a rate that the temperature of the reaction mixture is maintained at 25°-30°. After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour. Water is then cautiously added to the reaction mixture, the tetrahydrofuran is removed in vacuo, the residue is diluted with ether, and this solution is washed thoroughly with 5% aqueous sodium hydroxide. The ether solution is dried and concentrated in vacuo to obtain 1-(t-butoxycarbonyl)-2-pyrrolidinemethanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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